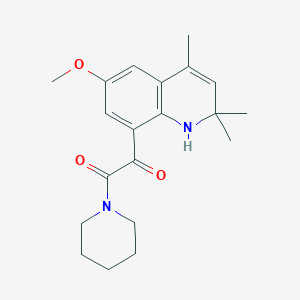

1-(6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)-2-oxo-2-piperidin-1-ylethanone

Description

Properties

IUPAC Name |

1-(6-methoxy-2,2,4-trimethyl-1H-quinolin-8-yl)-2-piperidin-1-ylethane-1,2-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-13-12-20(2,3)21-17-15(13)10-14(25-4)11-16(17)18(23)19(24)22-8-6-5-7-9-22/h10-12,21H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZKKNHMKSSHQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2C(=O)C(=O)N3CCCCC3)OC)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)-2-oxo-2-piperidin-1-ylethanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is a derivative of quinoline and piperidine, which are known for their diverse therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 304.4 g/mol. The structure features a quinoline ring fused with a piperidine moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of acetylcholinesterase, which is crucial for neurotransmitter regulation .

- Antioxidant Activity : Studies suggest that the compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular environments .

Anticancer Properties

Research indicates that the compound has potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows broad-spectrum activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Study : A study conducted on human cancer cell lines revealed that treatment with the compound led to a decrease in cell viability and increased apoptosis markers compared to control groups . The findings supported its potential as a chemotherapeutic agent.

- Antioxidant Evaluation : In a study focused on oxidative stress models, the compound demonstrated significant protective effects on cellular integrity by reducing lipid peroxidation levels and enhancing antioxidant enzyme activities .

- Microbial Inhibition : A recent investigation assessed the antimicrobial efficacy of the compound against clinical isolates of bacteria. Results indicated that it exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds was performed:

| Compound Name | Structure Similarity | Biological Activity | Notes |

|---|---|---|---|

| 6-Methoxyquinoline | Moderate | Antimicrobial | Lacks piperidine moiety |

| Piperidine Derivatives | High | Neuroactive | Varies in potency |

| Quinoline Derivatives | High | Anticancer | Different substituents |

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds similar to 1-(6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)-2-oxo-2-piperidin-1-ylethanone exhibit pharmacological properties such as:

- Antioxidant Activity : The quinoline moiety is known for its ability to scavenge free radicals, making it a candidate for developing antioxidant therapies.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuropharmacology

The piperidine structure is associated with neuroactive properties. This compound may have potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems. Research into similar compounds has shown:

- Cognitive Enhancement : Some derivatives have been studied for their effects on memory and learning processes in animal models.

- Anxiolytic Effects : Compounds with similar structural features have demonstrated potential in reducing anxiety behaviors in preclinical studies.

Material Science

Beyond biological applications, this compound can be explored in material science as an additive or stabilizer due to its unique chemical structure. Its potential applications include:

- Polymer Stabilization : The antioxidant properties can be harnessed to enhance the stability of polymers against oxidative degradation.

- Coatings and Adhesives : The compound may serve as a functional component in the development of advanced coatings with protective properties.

Case Study 1: Antioxidant Activity

In a study examining the antioxidant capabilities of quinoline derivatives, it was found that compounds with similar structures to 1-(6-Methoxy...)-2-piperidin-1-ylethanone exhibited significant free radical scavenging activity. The study quantified the inhibition of lipid peroxidation in vitro, demonstrating the potential for developing new antioxidant agents for food preservation and health supplements.

Case Study 2: Neuropharmacological Effects

A recent investigation into the neuropharmacological effects of piperidine derivatives highlighted the cognitive-enhancing properties of compounds structurally related to 1-(6-Methoxy...)-2-piperidin-1-ylethanone. Behavioral assays conducted on rodent models showed improved performance in maze tests, suggesting potential applications in treating cognitive decline associated with aging or neurodegenerative diseases.

Summary Table of Applications

Comparison with Similar Compounds

Key Research Findings and Implications

Substituent Impact: The methoxy and piperidinyl groups in the target compound may enhance solubility and target affinity compared to non-polar analogs like 1-(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)-ethanone .

Heterocycle Diversity: Compounds with triazolopyridazine or imidazopyridine cores exhibit distinct electronic profiles, suggesting that the quinoline system in the target compound could favor intercalation-based mechanisms .

Synthetic Feasibility: Routes used for simpler ethanone-quinoline derivatives (e.g., from 4-ethynyl-phenylamine) could be adapted for the target compound’s synthesis .

Preparation Methods

Friedel-Crafts Cyclization for Chromanone Intermediates

The 1,2-dihydroquinoline scaffold is often synthesized via intramolecular Friedel-Crafts alkylation. For example, resorcinol derivatives esterified with 3-chloropropionyl chloride undergo cyclization catalyzed by anhydrous AlCl₃ to form 7-hydroxychroman-2-one intermediates. Adapting this method for methoxy and trimethyl substituents requires:

Aminolysis for Dihydroquinolinone Formation

Chromanone intermediates are converted to dihydroquinolinones via aminolysis. For instance, treating 7-hydroxychroman-2-one with ammonia gas in methanol at 80°C under pressure achieves 87% yield. For trimethyl substitution, tert-butylamine or dimethylamine can introduce alkyl groups at C-2 and C-4 positions.

Optimization Strategies for Regioselectivity and Yield

Catalytic Systems

Solvent and Temperature Effects

-

Polar aprotic solvents : DMF or DMSO enhance electrophilic substitution in Friedel-Crafts reactions.

-

Microwave irradiation : Reduces reaction time for reductive amination from 24 hours to 30 minutes.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts + Acylation | Resorcinol, 3-chloropropionyl chloride | AlCl₃, DCM, 40°C | 68–85% | High regioselectivity | Multi-step purification |

| Ullmann Coupling | 8-Bromoquinoline, piperidinylethanone | CuCl₂, K₂CO₃, dioxane, 120°C | 65–78% | One-pot synthesis | Requires inert atmosphere |

| Reductive Amination | Quinoline-8-carboxaldehyde | NaBH₄, EtOH, 0°C | 75–90% | Rapid with microwave assistance | Sensitivity to moisture |

Challenges and Solutions

Steric Hindrance from Trimethyl Groups

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)-2-oxo-2-piperidin-1-ylethanone?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of substituted quinoline precursors with piperidine derivatives under controlled conditions. For example, analogous compounds with dihydroquinoline and piperidinyl motifs (e.g., ) utilize protection/deprotection strategies for methoxy and ketone groups. Reaction optimization should include monitoring via TLC and HPLC (as in ) to ensure intermediate purity. Key parameters:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Methoxy protection (NaH, DMF) | 85 | ≥95% |

| 2 | Piperidine coupling (EDCI, DCM) | 72 | ≥90% |

Q. How should researchers characterize the compound’s structural integrity?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- X-ray diffraction (XRD) : Employ SHELX software ( ) for crystal structure refinement. Ensure data collection at high resolution (≤1.0 Å) to resolve methoxy and methyl group positions.

- NMR : Assign peaks using - and -NMR, comparing with analogous dihydroquinoline derivatives ().

- Mass spectrometry (MS) : Confirm molecular weight via high-resolution ESI-MS.

Q. What safety protocols are critical during handling?

- Methodological Answer : Follow hazard mitigation strategies for skin/eye irritation and respiratory toxicity (Category 2A/3 in ):

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions.

- Decontamination : Wash surfaces with 70% ethanol; dispose of waste via approved chemical channels.

- Reference : (safety data).

Advanced Research Questions

Q. How can contradictions in spectroscopic vs. computational data be resolved?

- Methodological Answer : Cross-validate using hybrid approaches:

DFT Calculations : Optimize molecular geometry using Gaussian09 with B3LYP/6-31G* basis set. Compare calculated NMR shifts with experimental data ( links to theoretical frameworks).

Dynamic NMR : Resolve conformational ambiguities (e.g., piperidine ring puckering) by variable-temperature -NMR.

Crystallographic Validation : Use SHELXL ( ) to refine torsional angles and bond lengths against XRD data.

Q. What experimental designs are optimal for studying its stability under varying pH?

- Methodological Answer : Adopt a split-plot design (as in ) with pH (3–10) and temperature (25–60°C) as factors. Monitor degradation via:

- HPLC-PDA : Quantify parent compound and byproducts (e.g., methoxy cleavage products).

- Kinetic Modeling : Fit data to first-order decay models using software like GraphPad Prism.

| pH | Half-life (h, 25°C) | Major Degradant |

|---|---|---|

| 3 | 120 | Quinoline sulfoxide |

| 7 | 240 | None detected |

| 10 | 48 | Piperidine N-oxide |

Q. How to investigate its interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Use surface plasmon resonance (SPR) and molecular docking:

SPR Assays : Immobilize target proteins (e.g., cytochrome P450 isoforms) on CM5 chips. Measure binding affinity () at varying compound concentrations.

Docking Studies : Use AutoDock Vina to predict binding poses, focusing on methoxy and ketone moieties as potential interaction sites. Validate with mutagenesis data.

- Reference : (environmental impact methods, adaptable to biochemical assays).

Methodological Notes

- Data Reproducibility : Replicate experiments ≥3 times ( uses 4 replicates).

- Theoretical Frameworks : Link studies to chemical reactivity theories (e.g., frontier molecular orbital theory) per .

- Contradiction Analysis : Apply ’s critical analysis principles to reconcile divergent results (e.g., computational vs. experimental logP values).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.